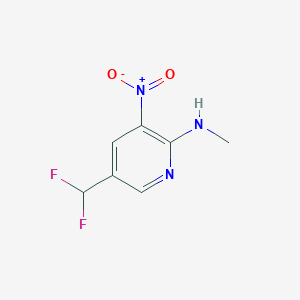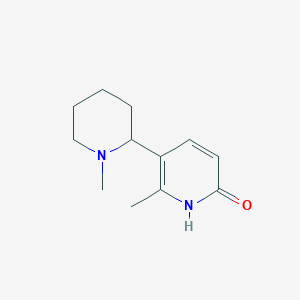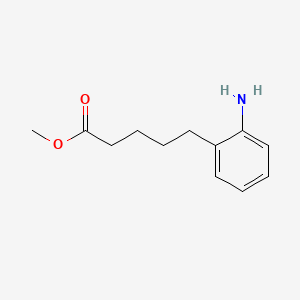
methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-氨基-1-(2,2,2-三氟乙酰基)氧基环丁烷-1-羧酸甲酯是一种合成的有机化合物。它具有一个环丁烷环,带有一个氨基、一个三氟乙酰基和一个羧酸酯。
准备方法
合成路线和反应条件
(1R,2S)-2-氨基-1-(2,2,2-三氟乙酰基)氧基环丁烷-1-羧酸甲酯的合成通常涉及多个步骤:
环丁烷环的形成: 这可以通过[2+2]环加成反应实现。
官能团的引入: 氨基和三氟乙酰基可以通过亲核取代和酰化反应分别引入。
酯化: 羧酸酯是通过使用甲醇和酸催化剂的酯化反应形成的。
工业生产方法
工业生产可能涉及上述合成路线的优化版本,重点关注产量、纯度和成本效益。可以采用诸如连续流动化学和自动化合成等技术。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,尤其是在氨基处。
还原: 还原反应可以靶向三氟乙酰基,将其转化为羟基。
取代: 亲核取代反应可以用其他官能团取代三氟乙酰基。
常见的试剂和条件
氧化: 过氧化氢或高锰酸钾等试剂。
还原: 氢化铝锂或硼氢化钠等试剂。
取代: 胺或硫醇等亲核试剂。
主要产物
氧化: 形成亚硝基或硝基衍生物。
还原: 形成羟基衍生物。
取代: 形成取代的环丁烷衍生物。
科学研究应用
化学
催化: 该化合物可以用作催化反应中的配体。
合成: 它用作合成更复杂分子的中间体。
生物学
酶抑制: 在生物化学研究中作为酶抑制剂的潜在用途。
药物开发: 作为药物发现中的先导化合物进行探索。
医学
诊断: 用于诊断测定和成像。
工业
材料科学: 在开发具有独特特性的新材料中的应用。
农业: 在合成农用化学品中的潜在用途。
作用机制
(1R,2S)-2-氨基-1-(2,2,2-三氟乙酰基)氧基环丁烷-1-羧酸甲酯的作用机制涉及其与特定分子靶标的相互作用。这些可能包括酶、受体或其他蛋白质。三氟乙酰基可以通过氢键和疏水相互作用增强结合亲和力。
相似化合物的比较
类似化合物
(1R,2S)-2-氨基-1-羟基环丁烷-1-羧酸甲酯: 缺少三氟乙酰基。
(1R,2S)-2-氨基-1-(乙酰基)氧基环丁烷-1-羧酸甲酯: 含有乙酰基而不是三氟乙酰基。
独特性
(1R,2S)-2-氨基-1-(2,2,2-三氟乙酰基)氧基环丁烷-1-羧酸甲酯中三氟乙酰基的存在赋予了独特的化学性质,如增加的亲脂性和代谢稳定性,使其区别于类似化合物。
属性
分子式 |
C8H10F3NO4 |
|---|---|
分子量 |
241.16 g/mol |
IUPAC 名称 |
methyl (1R,2S)-2-amino-1-(2,2,2-trifluoroacetyl)oxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H10F3NO4/c1-15-5(13)7(3-2-4(7)12)16-6(14)8(9,10)11/h4H,2-3,12H2,1H3/t4-,7+/m0/s1 |
InChI 键 |
GSEUNPOMWPTDSM-MHTLYPKNSA-N |
手性 SMILES |
COC(=O)[C@]1(CC[C@@H]1N)OC(=O)C(F)(F)F |
规范 SMILES |
COC(=O)C1(CCC1N)OC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)





![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)


